Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate
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Overview
Description
Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is a complex organotin compound with the molecular formula C52H104O4S2Sn and a molecular weight of 976.211 g/mol . This compound is known for its unique structure, which includes a stannane (tin) center bonded to various organic groups, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate typically involves the reaction of dodecyl thioglycolate with dibutyltin oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The stannane center can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
The major products formed from these reactions include various organotin derivatives, sulfoxides, sulfones, and substituted stannanes .
Scientific Research Applications
Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell walls, leading to cell lysis and death. In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin bis(lauryl thioglycolate): Similar structure but with butyl groups instead of dodecyl groups.
Dimethyltin bis(2-ethylhexyl thioglycolate): Contains methyl and ethylhexyl groups instead of dodecyl groups.
Uniqueness
Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is unique due to its long dodecyl chains, which provide enhanced hydrophobicity and stability compared to similar compounds. This makes it particularly useful in applications requiring long-lasting and stable organotin compounds .
Properties
CAS No. |
65301-38-4 |
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Molecular Formula |
C52H104O4S2Sn |
Molecular Weight |
976.2 g/mol |
IUPAC Name |
dodecyl 2-[(2-dodecoxy-2-oxoethyl)sulfanyl-didodecylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C14H28O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*17H,2-13H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChI Key |
RCSXDSFZCXFKPY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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